molecular formula C33H26O10 B12322845 5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one

5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B12322845
M. Wt: 582.6 g/mol
InChI Key: IHBQEDJQLPQAHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrosciadopitysin typically involves the use of flavonoid precursors. One common method includes the cyclization of appropriate chalcones under acidic or basic conditions to form the flavonoid structure. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of 2,3-Dihydrosciadopitysin is often achieved through the extraction from natural sources, such as the leaves of Metasequoia glyptostroboides. The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrosciadopitysin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 2,3-Dihydrosciadopitysin, which can be further analyzed for their biological activities .

Comparison with Similar Compounds

2,3-Dihydrosciadopitysin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQEDJQLPQAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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